molecular formula C18H15ClFN3 B1311982 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine CAS No. 59467-69-5

8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine

Cat. No. B1311982
CAS RN: 59467-69-5
M. Wt: 327.8 g/mol
InChI Key: UUGUSEWJNOCDEF-UHFFFAOYSA-N
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Description

This compound is also known as flualprazolam . It is a benzodiazepine that is chemically similar to the benzodiazepines alprazolam and triazolam . It is a white to light yellow crystalline compound, insoluble in water . It is also referred to as midazolam .


Synthesis Analysis

Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .


Molecular Structure Analysis

The molecular formula of midazolam hydrochloride is C18H13ClFN3.HCl . The calculated molecular weight is 362.25 .


Chemical Reactions Analysis

Several cytochrome P450 and UDP-glucuronosyltransferase isozymes, amongst them CYP3A4 and UGT1A4, were shown to be involved in flualprazolam biotransformation reactions . Alpha-hydroxy flualprazolam glucuronide, 4-hydroxy flualprazolam glucuronide and the parent glucuronide were identified as most abundant signals in urine .


Physical And Chemical Properties Analysis

Midazolam contains not less than 98.5% and not more than 101.5% of C18H13ClFN3, calculated on the dried basis .

Scientific Research Applications

Analytical Method Development

One significant area of research involving midazolam is the development of analytical methods to detect and quantify the drug and its metabolites in biological samples. A study by Coassolo et al. (1982) developed a sensitive gas liquid chromatographic assay for plasma determinations of midazolam and its hydroxymethylimidazo metabolite. This method was validated by a CI-GC/MS technique, showcasing its utility in pharmacokinetic studies and highlighting the drug's metabolic pathways (Coassolo et al., 1982).

Pharmacokinetic Studies

Another critical area of research is pharmacokinetic studies, which examine how the drug is absorbed, distributed, metabolized, and excreted in the body. Vree et al. (1981) developed a high-performance liquid chromatography (HPLC) method to simultaneously determine midazolam and its hydroxy metabolites in plasma and urine of humans and dogs. This study provided insights into the drug's elimination half-life and the glucuronidation of its metabolites, contributing to a deeper understanding of its pharmacokinetics (Vree et al., 1981).

Chemical Stability and Decomposition

Research on midazolam's chemical stability and decomposition pathways is also vital. Selkämaa and Tammilehto (1989) investigated the photochemical decomposition of midazolam in ethanolic solutions, identifying several degradation products. This study is essential for understanding the drug's stability under various storage conditions and its shelf life (Selkämaa & Tammilehto, 1989).

Novel Synthesis Pathways

Research into novel synthesis pathways for midazolam and related compounds is another area of interest. Gilman et al. (1977) described the syntheses of novel pyrazolo and imidazo benzodiazepines, utilizing nucleophilic substitution reactions. This research provides insights into new methods for synthesizing benzodiazepine derivatives, potentially leading to the development of new therapeutic agents (Gilman et al., 1977).

Mechanism of Action

Flualprazolam is a potent ‘designer benzodiazepine’ that has been associated with sedation, loss of consciousness, memory loss, and disinhibition . It is a ligand for the GABA A receptor benzodiazepine modulatory site .

Safety and Hazards

Flualprazolam has significant abuse potential. It has been associated with sedation, loss of consciousness, memory loss, and disinhibition . Over 25 deaths occurred after confirmed exposure to flualprazolam .

properties

IUPAC Name

8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGUSEWJNOCDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452329
Record name 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine

CAS RN

59467-69-5
Record name 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REDUCED MIDAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP58XDP3TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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